1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol
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Overview
Description
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is a complex organic compound with a unique structure. It contains a bicyclic heptane core with three methyl groups and a trimethylsilyl-ethynyl substituent. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic heptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Addition of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is added via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like halides, amines
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives
Scientific Research Applications
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with a similar structure but without the trimethylsilyl-ethynyl group.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol.
Uniqueness
1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,7,7-trimethyl-2-(2-trimethylsilylethynyl)bicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26OSi/c1-13(2)12-7-8-14(13,3)15(16,11-12)9-10-17(4,5)6/h12,16H,7-8,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNJKNTZENFRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C#C[Si](C)(C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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